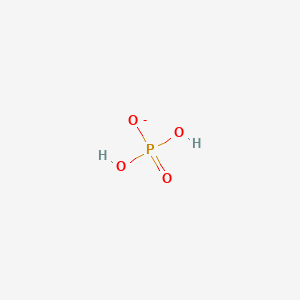
磷酸二氢氢钾
概述
描述
Dihydrogenphosphate is an inorganic ion with the chemical formula H₂PO₄⁻. It is a monovalent anion derived from phosphoric acid, where one of the three hydroxyl groups has been deprotonated. This compound is commonly found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture .
科学研究应用
Dihydrogenphosphate has a wide range of applications in scientific research:
- Chemistry : Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology : Employed in cell culture media and as a component of phosphate-buffered saline (PBS).
- Medicine : Utilized in pharmaceuticals as a laxative and in combination therapies for treating inflammation, certain cancers, and ulcers .
- Industry : Applied in food processing as an emulsifying agent, neutralizing agent, and leavening agent .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:
H3PO4+NaOH→NaH2PO4+H2O
Industrial Production Methods
Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Dihydrogenphosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can donate a proton to form phosphate (PO₄³⁻).
Neutralization Reactions: Reacts with strong bases to form salts such as sodium dihydrogen phosphate (NaH₂PO₄).
Hydrolysis: Can hydrolyze to form phosphoric acid and water.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acids: Hydrochloric acid (HCl)
Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
- Sodium Dihydrogen Phosphate (NaH₂PO₄)
- Potassium Dihydrogen Phosphate (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
作用机制
Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
- Phosphate (PO₄³⁻)
- Monohydrogen Phosphate (HPO₄²⁻)
- Phosphoric Acid (H₃PO₄)
Uniqueness
Dihydrogenphosphate is unique due to its intermediate position in the acid-base equilibrium of phosphoric acid. It acts as both a conjugate base to phosphoric acid and a conjugate acid to phosphate, making it a versatile buffering agent in various applications .
属性
CAS 编号 |
14066-20-7 |
|---|---|
分子式 |
H2O4P- |
分子量 |
96.987 g/mol |
IUPAC 名称 |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI 键 |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
规范 SMILES |
OP(=O)(O)[O-] |
其他 CAS 编号 |
29505-79-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

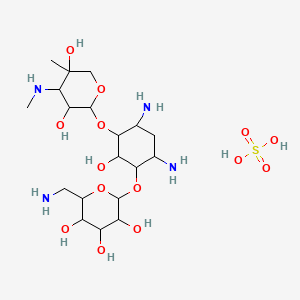

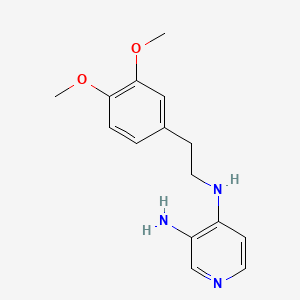
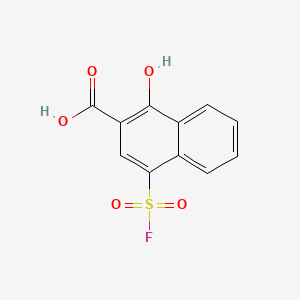
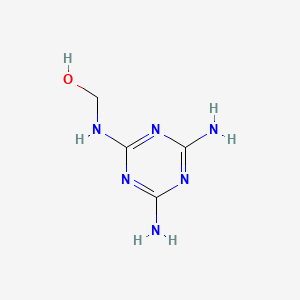
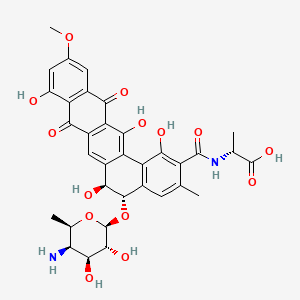
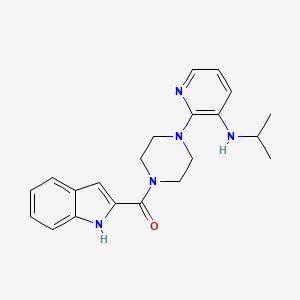

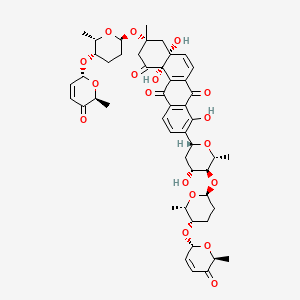
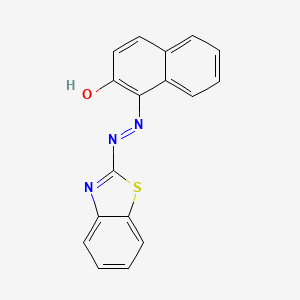



![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)